molecular formula C20H14N2O2S B2744203 3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 438029-86-8

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2744203
CAS No.: 438029-86-8
M. Wt: 346.4
InChI Key: SSCNDAPWOKIBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a phenoxyphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-phenoxyaniline with 2-mercapto-3,4-dihydroquinazolin-4-one under specific reaction conditions. The process may include:

    Condensation Reaction: 4-phenoxyaniline is reacted with 2-mercapto-3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinone derivatives.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.

Scientific Research Applications

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a phenoxyphenyl group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCNDAPWOKIBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.